4-(methanesulfonylmethyl)-N-methylbenzamide
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Overview
Description
4-(Methanesulfonylmethyl)-N-methylbenzamide is a chemical compound with the molecular formula C₁₀H₁₂O₄S. It is a derivative of benzamide, featuring a methanesulfonyl group attached to the benzene ring and a methyl group attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methanesulfonylmethyl)-N-methylbenzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.
Methanesulfonylation: The benzamide undergoes methanesulfonylation, where a methanesulfonyl chloride (mesyl chloride) is reacted with benzamide in the presence of a base such as triethylamine.
Methylation: The resulting 4-(methanesulfonylmethyl)benzamide is then methylated using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Methanesulfonylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and strong bases such as sodium hydride (NaH) are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methanesulfonylmethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(methanesulfonylmethyl)-N-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(Methanesulfonylmethyl)-N-methylbenzamide is similar to other benzamide derivatives, but its unique methanesulfonyl group and N-methyl group confer distinct chemical properties. Some similar compounds include:
Benzamide: The parent compound without any substituents.
N-Methylbenzamide: Benzamide with a methyl group on the nitrogen atom.
4-Methanesulfonylbenzamide: Benzamide with a methanesulfonyl group directly attached to the benzene ring.
Properties
IUPAC Name |
N-methyl-4-(methylsulfonylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-11-10(12)9-5-3-8(4-6-9)7-15(2,13)14/h3-6H,7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKADBNGMUBVTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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